

physical properties of 3-chromanecarboxylic acid (melting point, solubility)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Chromanecarboxylic acid

Cat. No.: B049684

[Get Quote](#)

An In-Depth Technical Guide to the Physical Properties of **3-Chromanecarboxylic Acid**

Authored by: A Senior Application Scientist

Introduction: The Versatile Scaffolding of 3-Chromanecarboxylic Acid

3-Chromanecarboxylic acid, a heterocyclic compound featuring a chromane backbone, stands as a significant building block in modern chemical synthesis. Its structural stability and inherent reactivity make it a valuable intermediate for researchers and drug development professionals.^[1] This molecule is frequently utilized in the synthesis of novel pharmaceuticals, particularly those targeting cardiovascular and neurological conditions, as well as in the development of advanced polymers and fine chemicals.^[1] A thorough understanding of its fundamental physical properties, such as melting point and solubility, is paramount for its effective application in laboratory and industrial settings. These properties not only dictate the compound's handling and storage conditions but also provide critical insights into its purity and behavior in various chemical environments.

This guide provides a detailed examination of the key physical characteristics of **3-Chromanecarboxylic acid**, supported by field-proven experimental protocols to empower researchers in their synthetic endeavors.

Core Physical Properties: A Quantitative Overview

The physical characteristics of a compound are foundational to its application. The melting point serves as a primary indicator of purity, while solubility dictates the choice of solvents for reactions, purification, and formulation.

Physical Property	Reported Value	Source
IUPAC Name	3,4-dihydro-2H-chromene-3-carboxylic acid	[2]
Molecular Formula	C ₁₀ H ₁₀ O ₃	[1][2]
Molecular Weight	178.19 g/mol	[1][2]
Appearance	White crystalline powder	[1]
Melting Point	124-128 °C	[1]
Solubility	No quantitative data available. Qualitative assessment required.	

Note: It is crucial to distinguish 3-chromanecarboxylic acid from the related compound chromone-3-carboxylic acid, which possesses a significantly different melting point (202-205 °C) due to its different chemical structure.[3][4][5]

Part 1: Melting Point Determination: A Criterion for Purity

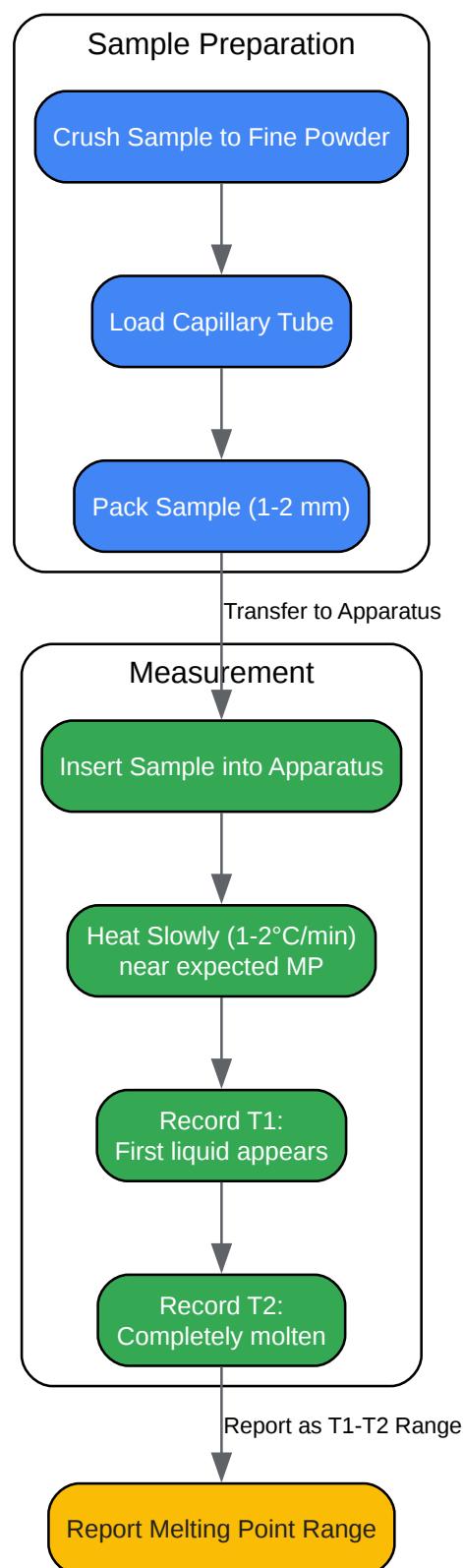
The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a very narrow temperature range. The presence of impurities typically causes a depression and broadening of the melting point range.[6] Therefore, accurately determining the melting point is a fundamental technique for assessing the purity of a synthesized compound like **3-Chromanecarboxylic acid**.

Causality Behind the Experimental Choices

The standard method for melting point determination involves slowly heating a small sample in a capillary tube. Rapid heating can lead to inaccurate readings because the temperature of the heating block may rise faster than the heat can be transferred to the sample and the

thermometer, resulting in a temperature reading that is higher than the actual melting point.[\[6\]](#) [\[7\]](#) A preliminary, rapid determination is often performed to find an approximate melting point, followed by a slower, more careful measurement.

Experimental Protocol for Melting Point Determination


This protocol outlines the use of a standard melting point apparatus (e.g., Mel-Temp).

- Sample Preparation:
 - Place a small amount of dry **3-Chromanecarboxylic acid** onto a clean, dry watch glass.
 - Crush the crystalline powder into a fine consistency using a spatula.
 - Take a capillary tube and tap the open end into the powder until a small amount of the compound enters the tube.[\[7\]](#)[\[8\]](#)
 - Invert the tube and gently tap it on a hard surface to pack the sample into the closed end. The packed sample should be approximately 1-2 mm high.[\[6\]](#)[\[8\]](#)
- Apparatus Setup:
 - Insert the capillary tube, closed end down, into the sample holder of the melting point apparatus.
 - Ensure the thermometer is correctly positioned so that the bulb is aligned with the sample.
[\[6\]](#)
- Measurement:
 - Rapid Preliminary Measurement: Turn on the apparatus and heat the sample rapidly to get an approximate melting temperature.
 - Accurate Measurement: Allow the apparatus to cool sufficiently. Prepare a new sample and place it in the apparatus.
 - Heat the block again, but at a much slower rate (approximately 1-2 °C per minute) once the temperature is within 15-20 °C of the preliminary melting point.[\[7\]](#)

- Record the temperature at which the first drop of liquid appears (T1).
- Continue heating slowly and record the temperature at which the entire sample has completely melted (T2).[8][9]
- The melting point range is reported as T1-T2. For pure **3-Chromanecarboxylic acid**, this should fall within the 124-128 °C range.[1]

- Post-Measurement:
 - Turn off the apparatus and allow it to cool.
 - Dispose of the used capillary tube in a designated glass waste container. Never reuse a capillary tube.[6]

Workflow Visualization: Melting Point Determination

[Click to download full resolution via product page](#)

Caption: Workflow for accurate melting point determination.

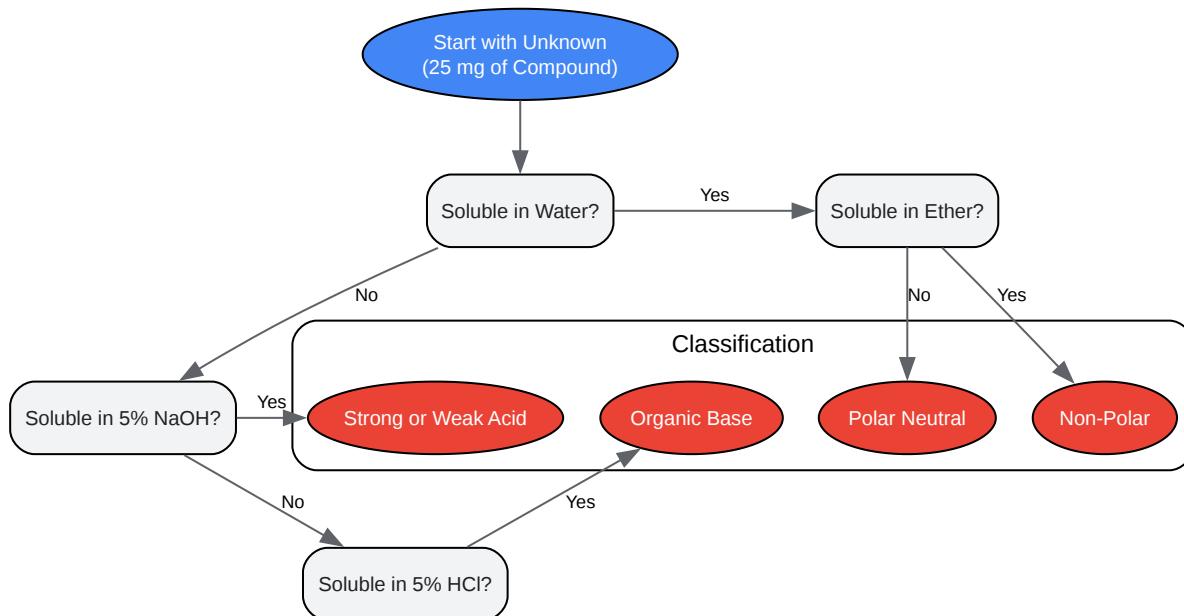
Part 2: Solubility Profile: Guiding Solvent Selection

Solubility is a critical parameter that influences every stage of chemical work, from reaction setup to product purification and biological testing. The general principle of "like dissolves like" provides a predictive framework: polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.^[10] **3-Chromanecarboxylic acid** possesses both a polar carboxylic acid group (-COOH) and a larger, relatively non-polar chromane ring system, suggesting it will have nuanced solubility.

Causality Behind the Experimental Choices

A systematic approach to solubility testing provides valuable information about the functional groups within a molecule.^[11]

- Water: Solubility in water indicates the presence of highly polar functional groups.
- 5% NaOH & 5% NaHCO₃: Solubility in these basic solutions suggests an acidic functional group. The carboxylic acid group of **3-Chromanecarboxylic acid** is expected to react with these bases to form a water-soluble sodium salt. Sodium bicarbonate is a weaker base and typically only reacts with stronger acids like carboxylic acids, whereas sodium hydroxide will react with both strong and weak acids (like phenols).^{[12][13]}
- 5% HCl: Solubility in acid indicates the presence of a basic functional group, such as an amine.^{[13][14]}
- Organic Solvents (e.g., Ether, Dichloromethane): Solubility in a non-polar organic solvent indicates a significant non-polar character.


Experimental Protocol for Qualitative Solubility Testing

- Preparation:
 - Label a series of small test tubes for each solvent to be tested (e.g., Water, 5% NaOH, 5% NaHCO₃, 5% HCl, Diethyl Ether).
 - Place approximately 25 mg of **3-Chromanecarboxylic acid** into each test tube.^{[11][12]}
- Testing Procedure:

- To the first test tube, add the chosen solvent (e.g., water) dropwise, up to about 1 mL, shaking vigorously after each addition.[12][14]
- Observe carefully to see if the solid dissolves completely. Stirring with a glass rod can aid dissolution.[10]
- Record the compound as "soluble," "partially soluble," or "insoluble."
- Repeat the process for each of the selected solvents in the other test tubes.

- Self-Validating System for Acidic Compounds:
 - If the compound dissolves in 5% NaOH, it confirms the presence of an acidic group.
 - To this now-clear solution, add 5% HCl dropwise until the solution is acidic (test with pH paper).
 - The re-precipitation of the original, water-insoluble compound serves as a positive confirmation of its acidic nature.[13]

Workflow Visualization: Solubility Classification

[Click to download full resolution via product page](#)

Caption: Decision tree for qualitative solubility analysis.

Conclusion

The physical properties of **3-Chromanecarboxylic acid**, particularly its melting point of 124-128 °C and its anticipated solubility in basic solutions and some organic solvents, are defining characteristics for its use in research and development. The melting point serves as a reliable and accessible benchmark for purity assessment, while a systematic understanding of its solubility profile is essential for designing successful synthetic routes, purification strategies, and formulation protocols. The methodologies detailed in this guide provide a robust framework for scientists to verify these properties and handle the compound with confidence and precision.

References

- Melting point determin
- Solubility test for Organic Compounds. (2024).
- Experiment (1)

- Determination Of Melting Point Of An Organic Compound. (n.d.). BYJU'S.
- EXPERIMENT 1 DETERMIN
- EXPERIMENT 2 DETERMIN
- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
- Determination of Melting Point. (n.d.). Clarion University.
- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).
- Dong, V. M., & Riedel, J. (2017). Melting Point Determination of Solid Organic Compounds. *Journal of Visualized Experiments*.
- Synthesis and chemical properties of chromone-3-carboxylic acid (review). (2022).
- Zhou, Z., et al. (2018). 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C-H Activation/[3 + 3] Annulation Cascade. *Organic Letters*, 20, 3892-3896.
- Coumarin-3-carboxylic Acid (2-Oxochromene-3-carboxylic acid). (n.d.). MedchemExpress.com.
- Production of chromone-3-carboxylic acid. (1982).
- CHROMONE-3-CARBOXYLIC ACID. (n.d.). Chongqing Chemdad Co., Ltd.
- chromone-3-carboxylic acid. (n.d.). Stenutz.
- Telitel, S., et al. (2021).
- Synthesis and biological evaluation of chromone-3-carboxamides. (n.d.).
- Chromone-3-carboxylic acid. (n.d.). PubChem.
- Chroman-3-carboxylic acid, 97%, Thermo Scientific Chemicals. (n.d.). Fisher Scientific.
- **3-Chromanecarboxylic acid.** (n.d.). Chem-Impex.
- Chroman-3-carboxylic acid, 97%, Thermo Scientific Chemicals 1 g. (n.d.).
- CHROMONE-3-CARBOXYLIC ACID | 39079-62-4. (n.d.). ChemicalBook.
- (S)-Chroman-3-carboxylic acid. (n.d.). BLD Pharm.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Chroman-3-carboxylic acid, 97%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 3. CHROMONE-3-CARBOXYLIC ACID Three Chongqing Chemdad Co. , Ltd [chemdad.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. CHROMONE-3-CARBOXYLIC ACID | 39079-62-4 [amp.chemicalbook.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 8. byjus.com [byjus.com]
- 9. pennwest.edu [pennwest.edu]
- 10. chem.ws [chem.ws]
- 11. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. www1.udel.edu [www1.udel.edu]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- To cite this document: BenchChem. [physical properties of 3-chromanecarboxylic acid (melting point, solubility)]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b049684#physical-properties-of-3-chromanecarboxylic-acid-melting-point-solubility>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com